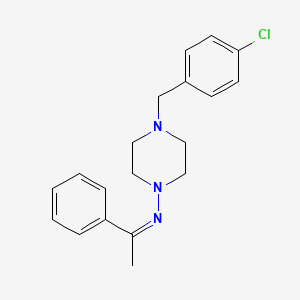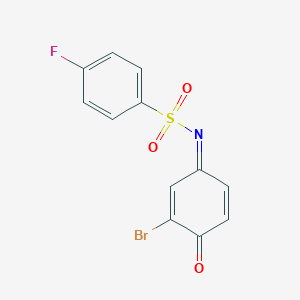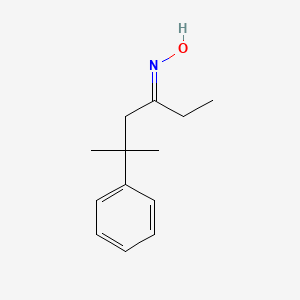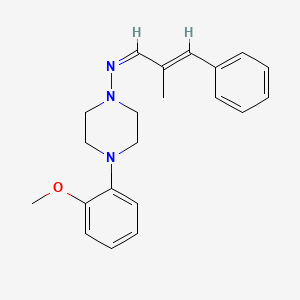
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. For example, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been reported to modulate the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have reported that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces inflammation in animal models of inflammatory diseases. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.
实验室实验的优点和局限性
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has some limitations, including its poor solubility in water and limited bioavailability, which may affect its therapeutic efficacy.
未来方向
There are several future directions for 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine research, including the development of more efficient synthesis methods, optimization of the compound's pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine and its potential side effects.
合成方法
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is synthesized through a condensation reaction between 2-methoxyaniline and 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain the final product.
科学研究应用
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Several studies have reported the anti-cancer properties of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, particularly in breast cancer and leukemia. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)




![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)